molecular formula C8H6Br4 B1583099 1,3-Bis(dibromomethyl)benzene CAS No. 36323-28-1

1,3-Bis(dibromomethyl)benzene

Cat. No.: B1583099
CAS No.: 36323-28-1
M. Wt: 421.75 g/mol
InChI Key: ZMCUKNMLHBAGMS-UHFFFAOYSA-N
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Description

1,3-Bis(dibromomethyl)benzene: is an organic compound with the molecular formula C8H6Br4 . It is a derivative of benzene where two hydrogen atoms in the 1 and 3 positions are replaced by dibromomethyl groups. This compound is known for its use in various chemical reactions and applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis(dibromomethyl)benzene can be synthesized through the bromination of 1,3-dimethylbenzene (m-xylene). The process involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out at a temperature range of 0-5°C to control the exothermic nature of the bromination reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves a similar bromination process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of advanced separation techniques such as distillation and crystallization helps in purifying the final product .

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(dibromomethyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include 1,3-bis(hydroxymethyl)benzene, 1,3-bis(aminomethyl)benzene, and 1,3-bis(thiomethyl)benzene.

    Reduction Reactions: The major product is 1,3-bis(methyl)benzene.

    Oxidation Reactions: The major product is 1,3-bis(carboxylic acid)benzene.

Scientific Research Applications

1,3-Bis(dibromomethyl)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Employed in the development of brominated compounds with potential biological activity, such as antimicrobial and anticancer agents.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Bis(dibromomethyl)benzene involves its ability to undergo substitution and addition reactions. The dibromomethyl groups are highly reactive and can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is attributed to the electron-withdrawing nature of the bromine atoms, which makes the carbon atoms in the dibromomethyl groups more electrophilic .

Comparison with Similar Compounds

  • 1,2-Bis(dibromomethyl)benzene
  • 1,4-Bis(dibromomethyl)benzene
  • 1,3,5-Tris(dibromomethyl)benzene
  • 2,4-Bis(dibromomethyl)-1,3,5-trimethylbenzene

Comparison: 1,3-Bis(dibromomethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to 1,2-Bis(dibromomethyl)benzene and 1,4-Bis(dibromomethyl)benzene, the 1,3-isomer has different steric and electronic properties, leading to variations in reaction outcomes and product distributions. The presence of two dibromomethyl groups in the meta position also makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

1,3-bis(dibromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCUKNMLHBAGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(Br)Br)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067968
Record name 1,3-Bis(dibromomethyl)benzene
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Molecular Weight

421.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

36323-28-1
Record name 1,3-Bis(dibromomethyl)benzene
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Record name 1,3-Bis(dibromomethyl)benzene
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Record name 36323-28-1
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Record name Benzene, 1,3-bis(dibromomethyl)-
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Record name 1,3-Bis(dibromomethyl)benzene
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Record name 1,3-bis(dibromomethyl)benzene
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Record name 1,3-BIS(DIBROMOMETHYL)BENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions that Br...Br contacts significantly influence the crystal packing of these compounds. Could you elaborate on the types of Br...Br interactions observed in the crystal structure of 1,3-Bis(dibromomethyl)benzene and their significance?

A1: The research paper describes two types of Br...Br interactions: Type I and Type II. While it doesn't explicitly detail which type is present in this compound, it emphasizes that these interactions, shorter than twice the van der Waals radius of bromine (3.7 Å) [], play a crucial role in dictating the molecule's arrangement within the crystal lattice. Understanding these interactions can be crucial for predicting physical properties and potentially influencing the design of future materials incorporating this molecule.

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